REACTION_CXSMILES
|
[F:1][C:2]([F:12])([F:11])[C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][CH:10]=1)[CH2:6]Cl.[P:13]([O:20]CC)([O:17][CH2:18][CH3:19])[O:14][CH2:15][CH3:16].N#N>>[F:1][C:2]([F:12])([F:11])[C:3]1[CH:4]=[C:5]([CH2:6][P:13](=[O:20])([O:17][CH2:18][CH3:19])[O:14][CH2:15][CH3:16])[CH:8]=[CH:9][CH:10]=1
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Name
|
|
Quantity
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50 g
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Type
|
reactant
|
Smiles
|
FC(C=1C=C(CCl)C=CC1)(F)F
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Name
|
|
Quantity
|
53.4 g
|
Type
|
reactant
|
Smiles
|
P(OCC)(OCC)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Control Type
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UNSPECIFIED
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Setpoint
|
160 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was distillated at 105°-110° C.
|
Type
|
CUSTOM
|
Details
|
to give 69.5 g (91.3%) of analytically pure product as a colorless oil
|
Name
|
|
Type
|
|
Smiles
|
FC(C=1C=C(C=CC1)CP(OCC)(OCC)=O)(F)F
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |